molecular formula C13H26N2OS B14503440 cyclohexanamine;cyclohexylcarbamothioic S-acid CAS No. 64573-68-8

cyclohexanamine;cyclohexylcarbamothioic S-acid

Cat. No.: B14503440
CAS No.: 64573-68-8
M. Wt: 258.43 g/mol
InChI Key: QDKDDFKDJDLZFL-UHFFFAOYSA-N
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Description

Cyclohexanamine;cyclohexylcarbamothioic S-acid is a compound with significant importance in various fields of chemistry and industry. It is known for its unique chemical structure and properties, which make it useful in a range of applications. The compound is characterized by the presence of both amine and carbamothioic acid functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine;cyclohexylcarbamothioic S-acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanamine with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent. The reaction conditions typically include:

    Temperature: Moderate temperatures (20-50°C)

    Solvent: Polar solvents such as ethanol or methanol

    Catalyst: Basic catalysts like sodium hydroxide or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques ensures the efficient and high-yield production of the compound. The reaction parameters are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;cyclohexylcarbamothioic S-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamothioic acid group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and substituted amines. These products have diverse applications in chemical synthesis and industrial processes.

Scientific Research Applications

Cyclohexanamine;cyclohexylcarbamothioic S-acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanamine;cyclohexylcarbamothioic S-acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The presence of both amine and carbamothioic acid groups allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary aliphatic amine with similar structural features.

    Cyclohexylcarbamic acid: Contains a carbamic acid group instead of a carbamothioic acid group.

    Cyclohexylthiol: Contains a thiol group instead of an amine group.

Uniqueness

Cyclohexanamine;cyclohexylcarbamothioic S-acid is unique due to the combination of amine and carbamothioic acid functional groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

64573-68-8

Molecular Formula

C13H26N2OS

Molecular Weight

258.43 g/mol

IUPAC Name

cyclohexanamine;cyclohexylcarbamothioic S-acid

InChI

InChI=1S/C7H13NOS.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10);6H,1-5,7H2

InChI Key

QDKDDFKDJDLZFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)NC(=O)S

Origin of Product

United States

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